molecular formula C17H15N3 B14371597 2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine CAS No. 90492-61-8

2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine

Cat. No.: B14371597
CAS No.: 90492-61-8
M. Wt: 261.32 g/mol
InChI Key: YOLNDEBJRQDKDA-UHFFFAOYSA-N
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Description

2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a naphthalene ring system substituted with an azo group linked to a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine typically involves a diazo coupling reaction. The process begins with the diazotization of 4-methylaniline to form the corresponding diazonium salt. This is achieved by reacting 4-methylaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalen-1-amine in an alkaline medium to form the desired azo compound .

Industrial Production Methods

Industrial production of azo compounds, including this compound, often involves large-scale batch or continuous processes. The key steps include the preparation of diazonium salts and their subsequent coupling with aromatic amines. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.

    Medicine: Investigated for its potential use in drug development, particularly in cancer research.

    Industry: Widely used as a dye and pigment in textile and printing industries.

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
  • 1-[(E)-(4-Methoxyphenyl)diazenyl]-2-naphthol
  • 4-[(E)-(4-Chlorophenyl)diazenyl]-1-naphthalenamine

Uniqueness

2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-methyl group influences its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

CAS No.

90492-61-8

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

2-[(4-methylphenyl)diazenyl]naphthalen-1-amine

InChI

InChI=1S/C17H15N3/c1-12-6-9-14(10-7-12)19-20-16-11-8-13-4-2-3-5-15(13)17(16)18/h2-11H,18H2,1H3

InChI Key

YOLNDEBJRQDKDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C=C2)N

Origin of Product

United States

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